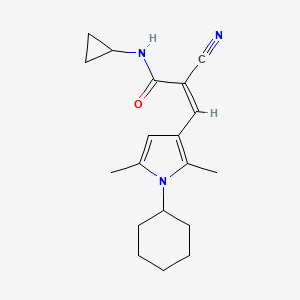

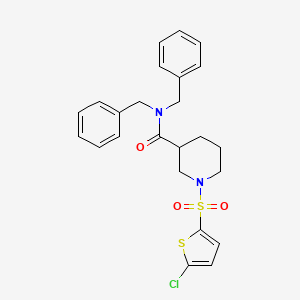

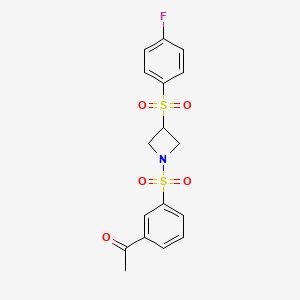

(Z)-2-氰基-3-(1-环己基-2,5-二甲基吡咯-3-基)-N-环丙基丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide" appears to be a complex molecule that may be related to the field of organic synthesis, particularly involving cyano and amide functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of zinc enolates with various cyano-containing substrates. For instance, the zinc enolate derived from 1,1-dibromo-3,3-dimethylbutan-2-one reacts with 3-aryl-2-cyanoprop-2-enamides to yield derivatives of cyclopropane carboxylic acid as a single stereoisomer with a cis arrangement of hydrogen atoms on the cyclopropane ring . This suggests that a similar approach could potentially be used for the synthesis of the target compound, where a zinc enolate might be reacted with a suitable cyano-containing precursor to introduce the cyclohexyl and cyclopropyl substituents.

Molecular Structure Analysis

The molecular structure of the target compound likely features a cyclohexyl group and a cyclopropyl group attached to a pyrrole ring, which is further substituted with cyano and amide functionalities. The stereochemistry of the compound is indicated by the "(Z)" notation, which refers to the geometry around the carbon-carbon double bond. The synthesis of related compounds as single stereoisomers suggests that careful control of reaction conditions could be crucial in obtaining the desired stereochemistry for the target compound.

Chemical Reactions Analysis

The reactivity of the compound is likely to be influenced by the presence of the cyano and amide groups. For example, the paper discussing the synthesis of ethyl nicotinates and nicotinonitriles indicates that cyano groups can participate in vinyl substitution reactions. This implies that the cyano group in the target compound may also be reactive towards nucleophiles or could be involved in addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not discussed in the provided papers, we can infer that the presence of multiple functional groups would impact its solubility, boiling point, and stability. The cyano group is known to increase polarity, which could enhance solubility in polar solvents. The amide linkage might contribute to hydrogen bonding, affecting the compound's melting point and boiling point. The steric bulk introduced by the cyclohexyl and cyclopropyl groups could influence the compound's overall reactivity and physical properties.

科学研究应用

简便合成途径: 该化合物参与了生成吡咯、异吲哚和其他融合吡咯的简便合成途径。从羰基化合物衍生的烯氨基酸经历脱羧环化反应形成这些结构,展示了该化合物在有机合成和复杂杂环骨架构建中的实用性 (Gabbutt et al., 2002)。

催化应用: 研究表明相关环己酮衍生物在催化过程中的应用,例如在温和条件下高选择性地将酚及其衍生物加氢生成环己酮。这突显了类似化合物在促进水介质中选择性催化反应中的潜在作用 (Wang et al., 2011)。

合成多样性: 该化合物的结构基元可用作制备多功能杂环系统的多功能合成子。它已被用于合成多功能化合物,导致各种多取代杂环系统的形成,展示了其在生成多样分子结构方面的广泛适用性 (Pizzioli et al., 1998)。

化学转化和反应性研究: 关于相关烯胺酮及其反应性的研究提供了有关“(Z)-2-氰基-3-(1-环己基-2,5-二甲基吡咯-3-基)-N-环丙基丙-2-烯酰胺”的化学行为和潜在转化的见解。这些调查为开发新的合成途径和了解该化合物的反应性特征提供了基础知识 (Jirkovsky, 1974)。

分子感知和检测: 该化合物的框架已被用于色度感测应用。类似的苯甲酰胺衍生物在溶液中裸眼检测氟离子方面表现出卓越性能,暗示了开发新的分子传感器和检测机制的潜在途径 (Younes et al., 2020)。

属性

IUPAC Name |

(Z)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-13-10-15(11-16(12-20)19(23)21-17-8-9-17)14(2)22(13)18-6-4-3-5-7-18/h10-11,17-18H,3-9H2,1-2H3,(H,21,23)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGRCOWMNDFWDN-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2CCCCC2)C)/C=C(/C#N)\C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)

![2-[(2-Bromophenyl)methylsulfanyl]pyrimidine](/img/structure/B2524885.png)